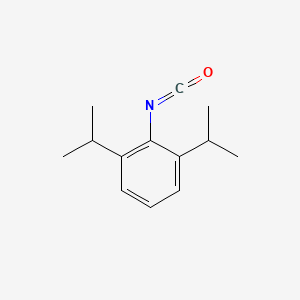

2,6-Diisopropylphenylisocyanat

Übersicht

Beschreibung

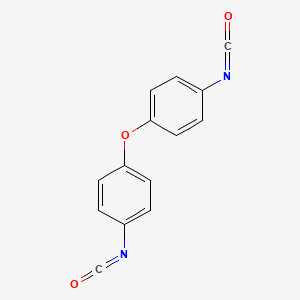

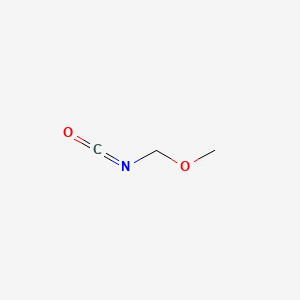

2,6-Diisopropylphenyl isocyanate is an organic compound with the molecular formula C13H17NO. It is a clear, colorless to slightly yellow liquid that is known for its reactivity and versatility in various chemical processes . The compound is characterized by the presence of an isocyanate group (-NCO) attached to a phenyl ring substituted with two isopropyl groups at the 2 and 6 positions .

Wissenschaftliche Forschungsanwendungen

2,6-Diisopropylphenyl isocyanate has a wide range of applications in scientific research, including:

Wirkmechanismus

Target of Action

2,6-Diisopropylphenyl isocyanate is a chemical compound used in the synthesis of various products It’s known that isocyanates in general react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .

Mode of Action

The mode of action of 2,6-Diisopropylphenyl isocyanate involves its reaction with other compounds during synthesis processes . For instance, it has been used in the synthesis of PhsSiORe (NAr) 3 by reacting with silylperrhenate in toluene . The isocyanate group (-NCO) is highly reactive and forms bonds with compounds containing active hydrogen atoms .

Biochemical Pathways

The compound plays a crucial role in the synthesis of various chemical complexes .

Pharmacokinetics

It’s important to note that isocyanates are generally known for their reactivity and potential for toxicity, particularly through inhalation .

Result of Action

The primary result of the action of 2,6-Diisopropylphenyl isocyanate is the formation of new compounds through its reaction with other substances . The specific molecular and cellular effects would depend on the nature of these resulting compounds.

Action Environment

The action of 2,6-Diisopropylphenyl isocyanate can be influenced by environmental factors. For instance, isocyanates are known to be sensitive to moisture . Therefore, the compound should be handled in a dry environment to prevent premature reactions . Additionally, the compound should be stored in a cool and well-ventilated place .

Biochemische Analyse

Biochemical Properties

2,6-Diisopropylphenyl isocyanate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to react with amino groups in proteins, forming stable urea derivatives. This interaction can lead to the modification of protein function and structure. Additionally, 2,6-Diisopropylphenyl isocyanate can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity .

Cellular Effects

The effects of 2,6-Diisopropylphenyl isocyanate on cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 2,6-Diisopropylphenyl isocyanate can lead to changes in the expression of genes involved in stress response and detoxification processes. Moreover, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization .

Molecular Mechanism

At the molecular level, 2,6-Diisopropylphenyl isocyanate exerts its effects through several mechanisms. It can bind to biomolecules such as proteins and nucleic acids, leading to the formation of covalent adducts. This binding can result in enzyme inhibition or activation, depending on the specific target. Additionally, 2,6-Diisopropylphenyl isocyanate can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-Diisopropylphenyl isocyanate can change over time. The compound is relatively stable under standard conditions but can degrade under extreme temperatures or in the presence of strong acids or bases. Long-term exposure to 2,6-Diisopropylphenyl isocyanate in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including chronic enzyme inhibition and sustained alterations in gene expression .

Dosage Effects in Animal Models

The effects of 2,6-Diisopropylphenyl isocyanate vary with different dosages in animal models. At low doses, the compound may cause mild biochemical changes without significant toxicity. At higher doses, it can induce toxic effects, including organ damage and systemic toxicity. Threshold effects have been observed, where a certain dosage level leads to a sudden increase in adverse effects. These toxic effects are often dose-dependent and can be severe at high concentrations .

Metabolic Pathways

2,6-Diisopropylphenyl isocyanate is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, causing oxidative stress and cellular damage. The compound can also affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to altered levels of metabolites .

Transport and Distribution

Within cells and tissues, 2,6-Diisopropylphenyl isocyanate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound can accumulate in specific tissues, depending on its affinity for certain biomolecules. This localization can influence its biological activity and toxicity .

Subcellular Localization

The subcellular localization of 2,6-Diisopropylphenyl isocyanate is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on protein folding and energy production, respectively .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,6-Diisopropylphenyl isocyanate can be synthesized through the reaction of 2,6-diisopropylaniline with phosgene (COCl2) in the presence of a base such as pyridine . The reaction typically proceeds under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic reagent.

Industrial Production Methods: In industrial settings, the production of 2,6-diisopropylphenyl isocyanate often involves the use of advanced equipment to handle phosgene safely. The process includes the following steps:

Reaction: 2,6-diisopropylaniline is reacted with phosgene in a solvent such as toluene.

Purification: The crude product is purified through distillation or recrystallization to obtain the desired isocyanate compound.

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Diisopropylphenyl isocyanate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding carbamates.

Common Reagents and Conditions:

Amines: React with 2,6-diisopropylphenyl isocyanate to form ureas under mild conditions.

Alcohols: React with the isocyanate to form carbamates, typically in the presence of a catalyst.

Major Products Formed:

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Vergleich Mit ähnlichen Verbindungen

Phenyl isocyanate: Lacks the isopropyl groups, making it less sterically hindered and more reactive.

2,4-Diisopropylphenyl isocyanate: Similar structure but with different substitution pattern, affecting its reactivity and applications.

Uniqueness: 2,6-Diisopropylphenyl isocyanate is unique due to the presence of the isopropyl groups at the 2 and 6 positions, which provide steric hindrance and influence its reactivity and selectivity in chemical reactions .

Eigenschaften

IUPAC Name |

2-isocyanato-1,3-di(propan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-9(2)11-6-5-7-12(10(3)4)13(11)14-8-15/h5-7,9-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUFNKALUGDEMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9051959 | |

| Record name | 2,6-Diisopropylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28178-42-9 | |

| Record name | 2-Isocyanato-1,3-bis(1-methylethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28178-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diisopropylphenyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028178429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2-isocyanato-1,3-bis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Diisopropylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-diisopropylphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIISOPROPYLPHENYL ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F3446A37P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of 2,6-Diisopropylphenyl isocyanate in chemical synthesis?

A1: 2,6-Diisopropylphenyl isocyanate is frequently utilized as a reagent to introduce the bulky 2,6-diisopropylphenyl imido (NAr) ligand into transition metal complexes. This is achieved through reactions with metal oxides, often resulting in the release of carbon dioxide [, ]. These reactions are particularly relevant in synthesizing high-valent metal imido complexes, which are of interest for their potential in catalysis and materials science.

Q2: How does the steric bulk of 2,6-Diisopropylphenyl isocyanate influence its reactivity?

A2: The two isopropyl groups in the ortho positions of the phenyl ring create significant steric hindrance around the isocyanate functionality. This has several consequences:

- Selective reactions: The steric bulk favors reactions where the isocyanate group reacts with less hindered sites. For instance, in the synthesis of polyamides, the use of 2,6-Diisopropylphenyl isocyanate as an initiator promotes the formation of well-defined polymers with narrow molecular weight distributions [, ].

- Stabilization of reactive species: The bulky groups can provide kinetic stabilization to reactive intermediates, such as metal imido complexes, by hindering their decomposition pathways [, ].

Q3: Can you provide an example of a reaction where 2,6-Diisopropylphenyl isocyanate is used to synthesize a high-valent metal imido complex?

A3: A notable example is the reaction of 2,6-Diisopropylphenyl isocyanate with osmium tetraoxide (OsO4) []. This reaction, carried out in refluxing heptane, yields the trigonal planar Os(NAr)3 complex, where Ar represents the 2,6-diisopropylphenyl group. This complex, characterized by its three terminal arylimido ligands, showcases the ability of the isocyanate to act as an effective imido transfer reagent for high-valent metal centers.

Q4: Are there any specific structural features of metal complexes synthesized with 2,6-Diisopropylphenyl isocyanate revealed by X-ray crystallography?

A4: Yes, the bulky 2,6-diisopropylphenyl imido ligands significantly influence the geometry and reactivity of the resulting complexes. For example, in the crystal structure of Ph3PNRe(NC6H3iPr2;-2,6)3, the rhenium atom adopts a tetrahedral coordination environment due to the steric demands of the surrounding imido ligands [].

Q5: Has 2,6-Diisopropylphenyl isocyanate been used in the synthesis of any biologically active compounds?

A5: Yes, 2,6-Diisopropylphenyl isocyanate has been employed in synthesizing potential acyl-CoA: cholesterol acyltransferase (ACAT) inhibitors []. These compounds, which incorporate the 2,6-diisopropylphenyl urea moiety, were designed to target ACAT, a key enzyme in cholesterol esterification. While the specific structure-activity relationships haven't been detailed in the provided abstracts, the research highlights the potential of this isocyanate in medicinal chemistry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.